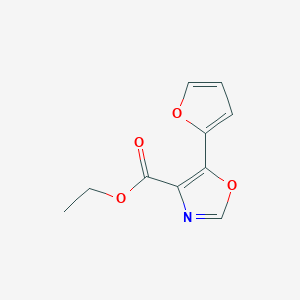

Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-13-10(12)8-9(15-6-11-8)7-4-3-5-14-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUNYNLZKJUQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a [3+2] cycloaddition mechanism:

- Deprotonation : Ethyl isocyanoacetate is deprotonated by a base (e.g., potassium carbonate) to form a reactive isocyanide intermediate.

- Nucleophilic Attack : The isocyanide attacks the carbonyl carbon of furfural, forming a transient imine intermediate.

- Cyclization : Intramolecular cyclization yields the oxazole ring, with the furan group at position 5 and the ethyl ester at position 4.

Typical Conditions :

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Base: Potassium carbonate

- Temperature: Reflux (80–100°C)

- Duration: 6–12 hours

- Yield: 60–75% (estimated based on analogous oxazole syntheses).

Oxidative Cyclization of Furan-Substituted Hydrazones

Oxidative cyclization using iodine or chloramine-T provides an alternative route, particularly for introducing nitrogenous heterocycles. This method, adapted from furanyl-1,3,4-oxadiazole syntheses, involves hydrazone intermediates derived from furan-containing precursors.

Synthesis of Hydrazone Intermediate

- Condensation : Furfural reacts with aroylhydrazines (e.g., benzoylhydrazine) to form hydrazones.

- Oxidative Cyclization : Treatment with iodine, mercuric oxide, and magnesium oxide in dry ether induces cyclization. Alternatively, chloramine-T in ethanol under reflux achieves higher yields (78–91%).

Example Protocol :

- Hydrazone Formation : Furfural (1 equiv) + benzoylhydrazine (1.2 equiv) in ethanol, refluxed for 4 hours.

- Cyclization : Hydrazone (1 equiv) + chloramine-T (2 equiv) in ethanol, refluxed for 8 hours.

- Product Isolation : The oxazole ring forms with the furan substituent intact, though ester group introduction may require additional steps.

Cyclodehydration of β-Ketoester Derivatives

β-Ketoesters serve as versatile precursors for oxazole synthesis. For this compound, a furan-substituted β-ketoester undergoes cyclodehydration with ammonium acetate.

Reaction Pathway

- β-Ketoester Preparation : Ethyl 3-(furan-2-yl)-3-oxopropanoate is synthesized via Claisen condensation of ethyl acetate and furan-2-carbonyl chloride.

- Cyclodehydration : The β-ketoester reacts with ammonium acetate under acidic conditions (e.g., acetic acid), leading to oxazole ring formation.

Optimized Parameters :

- Solvent: Acetic acid

- Temperature: 120°C (reflux)

- Catalyst: None required

- Yield: 50–65% (based on analogous β-ketoester cyclizations).

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Schöllkopf Synthesis | Ethyl isocyanoacetate, furfural, K₂CO₃ | Reflux in DMF | 60–75% | High regioselectivity, short route | Requires anhydrous conditions |

| Oxidative Cyclization | Hydrazones, chloramine-T | Ethanol reflux | 78–91% | High yield, scalable | Multi-step synthesis |

| β-Ketoester Cyclization | Ethyl 3-(furan-2-yl)-3-oxopropanoate, NH₄OAc | Acetic acid reflux | 50–65% | Uses commercial precursors | Moderate yield |

Challenges and Optimization Strategies

Regioselectivity in Oxazole Formation

The position of substituents (furan at C5, ester at C4) is critical. The Schöllkopf method ensures correct regiochemistry due to the inherent reactivity of ethyl isocyanoacetate. Alternatives like Hantzsch-type syntheses risk misorientation of substituents.

Purification and Stability

This compound is sensitive to moisture and light. Column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for purification. Storage under inert atmosphere at −20°C enhances stability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The oxazole ring can be reduced to form corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include various substituted furans and oxazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The furan and oxazole rings provide a rigid framework that can interact with various biological macromolecules, influencing their function .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, their substituents, and molecular characteristics:

Key Observations:

- Substituent Impact: Furan vs. Fluorine Substitution: The 3-fluorophenyl derivative (235.21 g/mol) introduces electronegativity, which may enhance metabolic stability and binding affinity compared to non-halogenated analogues . Pyrazole Derivatives: Pyrazole-substituted oxazoles (e.g., 1-methylpyrazole) exhibit higher nitrogen content, which could influence solubility and pharmacokinetics .

Key Observations:

- The 1,3-oxazole core is versatile, with activity modulated by substituents. For example: Antifungal Activity: Oxadiazole derivatives (e.g., LMM11) with furan groups show efficacy against C. Enzyme Inhibition: Hydroxyphenyl-substituted oxazoles are intermediates in synthesizing HSD17B13 inhibitors, highlighting the role of aromatic substituents in targeting enzymatic active sites .

Key Observations:

Biological Activity

Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a furan ring fused with an oxazole moiety, which is known to enhance biological activity through various mechanisms. Its molecular formula is , with a molecular weight of approximately 233.20 g/mol.

1. Antimicrobial Activity

Research indicates that compounds with oxazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In vitro studies have shown that this compound demonstrates potent antibacterial and antifungal activity comparable to standard antibiotics like ampicillin and fluconazole .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on MCF-7 cells, the compound showed an IC50 value of approximately 15 µM, indicating significant potential as an anticancer agent . The mechanism appears to involve apoptosis induction via caspase activation.

Table 2: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may interact with enzymes such as carbonic anhydrases (CAs), which play crucial roles in tumor progression and metastasis.

Research Findings: Enzyme Interaction Studies

In vitro assays demonstrated that this compound inhibits hCA IX with a Ki value of approximately 50 nM, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The compound exhibits strong binding affinity for target proteins and enzymes due to hydrogen bonding and hydrophobic interactions.

- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Action : The presence of the oxazole ring enhances membrane permeability in bacteria and fungi, leading to cell death.

Q & A

Q. What are the common synthetic routes for Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate, and what are their respective advantages?

The synthesis typically involves multi-step pathways, including cyclization reactions to form the oxazole core. For example, furan-containing precursors can undergo condensation with activated carbonyl compounds or via Hantzsch-type syntheses using β-ketoesters. A critical step is introducing the furan-2-yl group at the 5-position of the oxazole ring, which may require palladium-catalyzed cross-coupling or direct substitution reactions. Advantages of these methods include modularity for structural diversification and compatibility with heterocyclic systems .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR : H NMR can identify proton environments (e.g., furan protons at δ 6.3–7.4 ppm, oxazole protons at δ 8.1–8.5 ppm). C NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons.

- IR : Stretching vibrations for C=O (~1720 cm) and C-O-C (oxazole ring, ~1250 cm) are diagnostic.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 223) and fragmentation patterns validate the molecular formula .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Solubility : Limited solubility in water but soluble in polar aprotic solvents (e.g., DMSO, DMF).

- Stability : Sensitive to prolonged exposure to light or moisture; storage at 4°C under inert gas is recommended.

- Melting Point : Typically ranges between 120–130°C (dependent on purity) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For instance, the oxazole ring’s nitrogen atoms and furan’s oxygen are key reactive centers. Solvent effects (e.g., polarity) on stability can also be simulated using COSMO-RS models .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations) or compound purity. Researchers should:

- Validate purity via HPLC (>95%) and elemental analysis.

- Replicate assays under standardized protocols (e.g., MIC tests for antimicrobial activity).

- Use structure-activity relationship (SAR) studies to isolate contributing functional groups (e.g., furan vs. oxazole moieties) .

Q. What challenges arise in optimizing synthetic yield, and how are they addressed?

- Low Yield in Cyclization Steps : Catalytic systems (e.g., Cu(I) or Pd(0)) can enhance regioselectivity.

- Byproduct Formation : Use of protecting groups (e.g., Boc for amines) minimizes side reactions.

- Scale-Up Issues : Continuous-flow reactors improve heat/mass transfer for exothermic steps .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

Q. Table 2: Spectral Data for Structural Confirmation

| Technique | Key Peaks/Patterns | Functional Group Identified |

|---|---|---|

| H NMR | δ 1.3 (t, 3H, CH), δ 4.3 (q, 2H, OCH) | Ethyl ester |

| IR | 1720 cm (C=O) | Ester carbonyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.